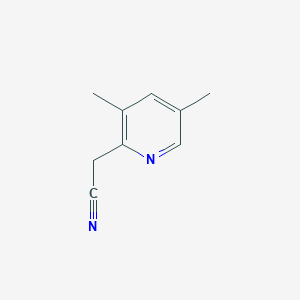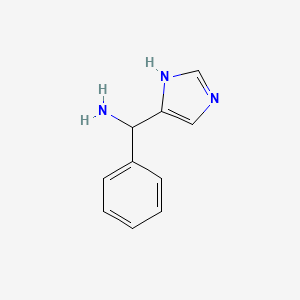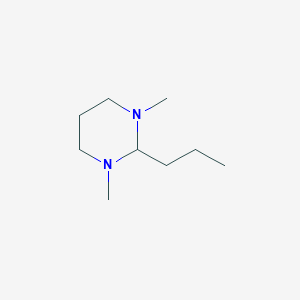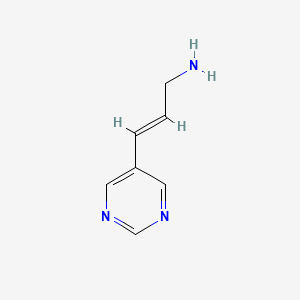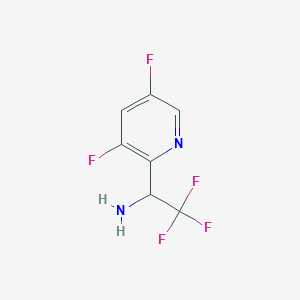
1-(3,5-Difluoropyridin-2-yl)-2,2,2-trifluoroethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Difluoropyridin-2-yl)-2,2,2-trifluoroethanamine is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoropyridin-2-yl)-2,2,2-trifluoroethanamine typically involves the reaction of 3,5-difluoropyridine with trifluoroacetic acid and subsequent amination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s high purity required for its applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Difluoropyridin-2-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Applications De Recherche Scientifique
1-(3,5-Difluoropyridin-2-yl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated pharmaceuticals with enhanced biological activity.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in designing inhibitors for specific enzymes.
Mécanisme D'action
The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparaison Avec Des Composés Similaires
- 1-(3,5-Difluoropyridin-2-yl)ethanone
- 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Comparison: 1-(3,5-Difluoropyridin-2-yl)-2,2,2-trifluoroethanamine stands out due to its trifluoroethanamine moiety, which imparts unique chemical properties compared to other similar compounds. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H5F5N2 |
|---|---|
Poids moléculaire |
212.12 g/mol |
Nom IUPAC |
1-(3,5-difluoropyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H5F5N2/c8-3-1-4(9)5(14-2-3)6(13)7(10,11)12/h1-2,6H,13H2 |
Clé InChI |
IFDKBZKLSYEIBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1F)C(C(F)(F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



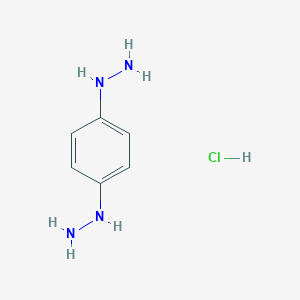
![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
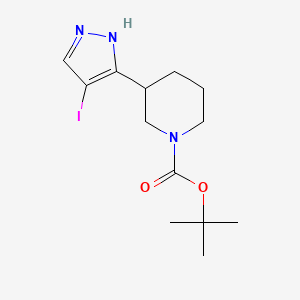
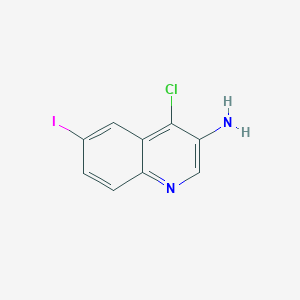
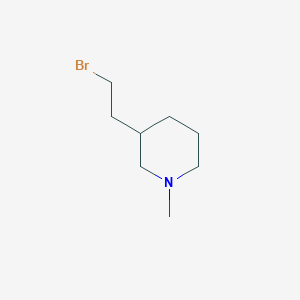
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)
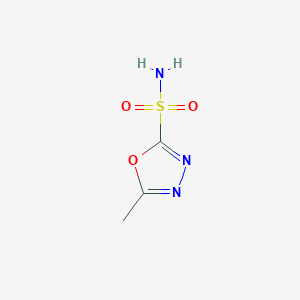
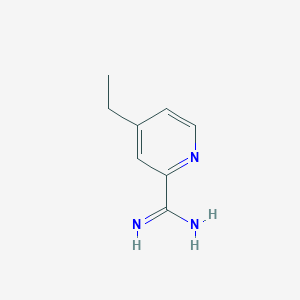
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
